molecular formula C11H14N4O2 B1309684 3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 878441-49-7

3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No.: B1309684
CAS No.: 878441-49-7
M. Wt: 234.25 g/mol
InChI Key: MKEJYGMTOSXNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a complex organic compound with the molecular formula C11H14N4O2. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the preparation of a triazole intermediate, followed by its condensation with a pyrimidine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For instance, it may bind to DNA or RNA, interfering with their replication or transcription processes, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the propanoic acid moiety but shares the core structure.

    3-(2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid: Similar structure with one less methyl group.

Uniqueness

3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-6-9(4-5-10(16)17)7(2)15-11(12-6)13-8(3)14-15/h4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEJYGMTOSXNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171513
Record name 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878441-49-7
Record name 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878441-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 2
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 3
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 4
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 5
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 6
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.